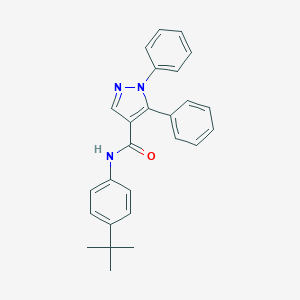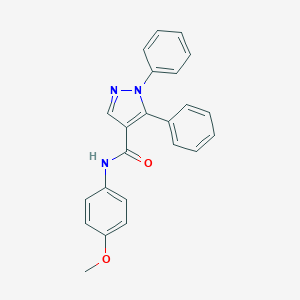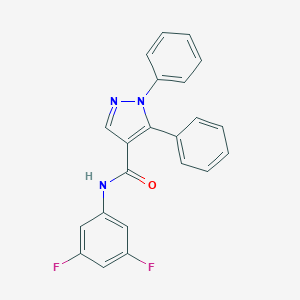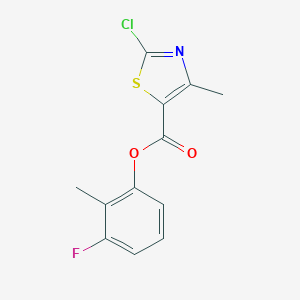![molecular formula C18H13F3N4S B287438 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287438.png)
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DT-TTZ, is a chemical compound that has gained significant attention in the field of materials science due to its unique electronic and optical properties. It belongs to the family of thiadiazole-based organic semiconductors and has been extensively studied for its potential applications in organic electronic devices such as organic field-effect transistors, organic light-emitting diodes, and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not well understood, but it is believed to involve the formation of charge transfer complexes between the molecule and the surrounding environment. This charge transfer process is thought to be responsible for the unique electronic and optical properties of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, but it is believed to be relatively non-toxic and non-carcinogenic. However, further research is needed to fully understand the potential health effects of exposure to 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for use in lab experiments, including its high charge carrier mobility, good stability, and low energy bandgap. However, its synthesis can be challenging, and it may not be suitable for certain applications due to its relatively low solubility in common organic solvents.
Direcciones Futuras
There are several potential future directions for research on 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in organic electronic devices. Finally, there is a need for more comprehensive studies on the potential health effects of exposure to 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Métodos De Síntesis
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized using a variety of methods, including Suzuki-Miyaura coupling, Sonogashira coupling, and Stille coupling. One of the most commonly used methods involves the reaction of 3,5-dimethylphenylboronic acid, 3-(trifluoromethyl)phenylboronic acid, and 4-amino-1,2,4-triazole in the presence of a palladium catalyst and a base. The resulting product is then treated with sulfur and phosphorus pentoxide to yield 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.
Aplicaciones Científicas De Investigación
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in organic electronic devices. It has been shown to exhibit high charge carrier mobility, good stability, and low energy bandgap, making it a promising candidate for use in organic field-effect transistors and organic photovoltaics. Additionally, 6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have excellent optical properties, including high absorption coefficients and good fluorescence quantum yields, making it a potential material for use in organic light-emitting diodes.
Propiedades
Nombre del producto |
6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C18H13F3N4S |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
6-(3,5-dimethylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13F3N4S/c1-10-6-11(2)8-13(7-10)16-24-25-15(22-23-17(25)26-16)12-4-3-5-14(9-12)18(19,20)21/h3-9H,1-2H3 |
Clave InChI |
FIVYKRXFPDOIEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
SMILES canónico |
CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclohexyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287355.png)
![6-Isopropyl-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287356.png)






![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)




